molecular formula C17H18BrNO2 B10945099 3-[(2-bromophenoxy)methyl]-N-propylbenzamide

3-[(2-bromophenoxy)methyl]-N-propylbenzamide

Cat. No.: B10945099
M. Wt: 348.2 g/mol
InChI Key: NHCMPUXSJWOVQZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(2-bromophenoxy)methyl]-N-propylbenzamide typically involves the reaction of 2-bromophenol with benzyl chloride under basic conditions to form the intermediate 2-bromophenoxybenzyl chloride. This intermediate is then reacted with N-propylamine to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as recrystallization and chromatography are commonly employed to purify the final product .

Chemical Reactions Analysis

3-[(2-bromophenoxy)methyl]-N-propylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(2-bromophenoxy)methyl]-N-propylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-bromophenoxy)methyl]-N-propylbenzamide involves its interaction with specific molecular targets. The bromophenoxy group is believed to play a crucial role in binding to target proteins, while the benzamide backbone facilitates the compound’s stability and bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

3-[(2-bromophenoxy)methyl]-N-propylbenzamide can be compared with similar compounds such as 3-[(2-bromophenoxy)methyl]-N-isopropylbenzamide and 3-[(2-bromophenoxy)methyl]-N-cycloheptylbenzamide. These compounds share a similar bromophenoxy group but differ in their amide substituents. The uniqueness of this compound lies in its specific propyl group, which may influence its chemical reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, medicine, and industry. Ongoing research continues to uncover its full range of applications and mechanisms of action.

Properties

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2 g/mol

IUPAC Name

3-[(2-bromophenoxy)methyl]-N-propylbenzamide

InChI

InChI=1S/C17H18BrNO2/c1-2-10-19-17(20)14-7-5-6-13(11-14)12-21-16-9-4-3-8-15(16)18/h3-9,11H,2,10,12H2,1H3,(H,19,20)

InChI Key

NHCMPUXSJWOVQZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Br

Origin of Product

United States

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